molecular formula C7H6Cl2N2O2 B1426184 Ethyl 5,6-dichloropyrimidine-4-carboxylate CAS No. 1097250-57-1

Ethyl 5,6-dichloropyrimidine-4-carboxylate

Cat. No. B1426184
M. Wt: 221.04 g/mol
InChI Key: RJPGVCWUVPVWGX-UHFFFAOYSA-N
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Description

Ethyl 5,6-dichloropyrimidine-4-carboxylate is a compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 . It is used in various fields, including agriculture and medicine.


Synthesis Analysis

The synthesis of Ethyl 5,6-dichloropyrimidine-4-carboxylate and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The InChI code for Ethyl 5,6-dichloropyrimidine-4-carboxylate is 1S/C7H6Cl2N2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Synthesis of Condensed Azines

Research by Bakulina et al. (2014) involved the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate, leading to the synthesis of pyrido[2,3-d]pyrimidine. This compound reacts with ethyl 3,3-diaminoacrylate to yield a pyrimido[4,5,6-de][1,6]naphthyridine derivative, showcasing the potential of ethyl 5,6-dichloropyrimidine-4-carboxylate in synthesizing complex organic compounds (Bakulina et al., 2014).

Development of Antimicrobial Agents

Dongarwar et al. (2011) synthesized derivatives of ethyl 2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate, demonstrating their potential in antibacterial, antifungal, and anti-inflammatory applications. This indicates the role of ethyl 5,6-dichloropyrimidine-4-carboxylate in the field of medicinal chemistry and drug development (Dongarwar et al., 2011).

Reaction Pathways and Molecular Transformations

Fesenko et al. (2010) studied the effects of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This research contributes to understanding the chemical behavior and potential transformations of similar compounds in chemical synthesis (Fesenko et al., 2010).

Exploration of Nonlinear Optical Properties

A study by Hussain et al. (2020) on thiopyrimidine derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, highlights the significance of these compounds in nonlinear optics (NLO) and their potential applications in optoelectronic devices (Hussain et al., 2020).

Antiallergy Agents

Research by Temple et al. (1979) involved the synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, demonstrating their potential as orally active antiallergy agents. This study showcases the pharmaceutical applications of pyrimidine derivatives (Temple et al., 1979).

Cytotoxic Activity of Pyrimidine Derivatives

Stolarczyk et al. (2018) synthesized novel 5-methyl-4-thiopyrimidine derivatives, which were evaluated for their cytotoxic activity against various cancer cell lines. This underlines the significance of such compounds in cancer research and potential therapeutic applications (Stolarczyk et al., 2018).

Safety And Hazards

Safety data sheets suggest that dust formation should be avoided and that one should avoid breathing mist, gas, or vapors. Contact with skin and eyes should also be avoided. In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

ethyl 5,6-dichloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPGVCWUVPVWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727160
Record name Ethyl 5,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,6-dichloropyrimidine-4-carboxylate

CAS RN

1097250-57-1
Record name Ethyl 5,6-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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